2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
This compound is a thieno[2,3-c]pyridine derivative characterized by a fused thiophene-pyridine core, substituted with a dimethylsulfamoyl benzamido group at position 2, a methyl carboxamide at position 3, and a propyl group at position 4. The 6-propyl substituent may enhance membrane permeability compared to shorter alkyl chains, while the thieno[2,3-c]pyridine scaffold provides a rigid framework for target engagement.
Properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S2/c1-5-11-25-12-10-16-17(13-25)30-21(18(16)20(27)22-2)23-19(26)14-6-8-15(9-7-14)31(28,29)24(3)4/h6-9H,5,10-13H2,1-4H3,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUWCFKZZBFACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thieno[2,3-c]pyridine core facilitates nucleophilic substitution at electron-deficient positions. For example, the chlorine atom in precursor analogs (e.g., dichlorothieno[3,2-d]pyrimidine derivatives) undergoes substitution with amines or aryl groups under basic conditions .
Electrophilic Aromatic Substitution
The electron-rich thiophene ring in the core structure allows electrophilic substitution. Bromination or nitration typically occurs at the 5-position of the thiophene moiety, guided by directing effects.
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₃COOH | C-5 | 60–75% |
| Nitration | HNO₃, H₂SO₄, 0–5°C | C-5 | 50–65% |
Amide Bond Hydrolysis
The benzamido group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s pharmacological profile.
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 12h | 4-(dimethylsulfamoyl)benzoic acid | Intermediate for further functionalization |
| NaOH (aq), 80°C, 6h | Sodium salt of the carboxylic acid derivative | Enhanced solubility for formulation |
Sulfamoyl Group Reactivity
The dimethylsulfamoyl moiety participates in sulfonation and desulfonation reactions. It can act as a leaving group under strong nucleophilic conditions .
| Reaction | Reagents | Outcome |
|---|---|---|
| Desulfonation | H₂O, H₂SO₄, 150°C | Replacement with hydroxyl group |
| Sulfonamide Alkylation | R-X, K₂CO₃, DMF, 60°C | N-alkylated sulfonamide derivatives |
Coupling Reactions
The compound’s amino and carbonyl groups enable peptide coupling or urea formation. For instance, Buchwald–Hartwig amination with diamines yields bis-aminated products .
Reduction and Oxidation
The propyl side chain and aromatic systems undergo redox transformations:
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Reduction : Hydrogenation of the thiophene ring (H₂, Pd/C) yields dihydrothieno derivatives .
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Oxidation : KMnO₄ oxidizes the propyl group to a carboxylic acid under acidic conditions.
Complexation with Metal Ions
The sulfamoyl and carbonyl groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes studied for catalytic or antimicrobial applications.
| Metal Ion | Ligand Sites | Complex Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Sulfamoyl O, carbonyl O | 4.8–5.2 |
| Fe³⁺ | Sulfamoyl N, thiophene S | 3.5–4.0 |
Key Research Findings
-
Suzuki Coupling Efficiency : Aryl boronic acids react with brominated precursors at 80°C with Pd(PPh₃)₄, achieving yields >70% .
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pH-Dependent Hydrolysis : The benzamido group hydrolyzes 10× faster at pH 2 than pH 7, critical for prodrug design.
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Thermal Stability : Decomposition occurs above 250°C, necessitating low-temperature storage .
Scientific Research Applications
Overview
The compound 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a sulfonamide derivative with significant potential in medicinal chemistry and pharmacology. Its unique structural features contribute to a variety of biological activities, making it an interesting candidate for further research and development in therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on various sulfonamide derivatives have shown their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Inhibition of Kinases
The compound has been studied for its potential as a kinase inhibitor. Kinases play a crucial role in signaling pathways that regulate cell growth and survival. In particular, inhibition of the FLT3-ITD kinase has been highlighted as a therapeutic target in acute myeloid leukemia (AML), where certain derivatives have demonstrated selective activity against AML cell lines harboring FLT3 mutations .
Acetylcholinesterase Inhibition
Another area of interest is the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are valuable in treating conditions like Alzheimer's disease. Research shows that modifications in the structure of sulfonamide derivatives can lead to varying degrees of AChE inhibition and selectivity over butyrylcholinesterase (BuChE) .
Case Studies
Mechanism of Action
The mechanism of action of 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences between the target compound and related derivatives:
Key Observations:
- Core Structure Differences: The target compound’s thieno[2,3-c]pyridine core (vs.
- Position 6 Substituent : The propyl group in the target compound likely increases lipophilicity (logP ~3.5–4.0 estimated) compared to the methyl group in ’s analog, which may improve tissue penetration but reduce aqueous solubility .
- Functional Groups : The dimethylsulfamoyl group (present in both the target and ’s compound) is associated with enhanced metabolic stability due to resistance to oxidative metabolism, unlike the methoxyphenyl group in ’s derivative, which may undergo demethylation .
Pharmacokinetic and Binding Affinity Inferences
- ’s Analogue : The shorter methyl group at position 6 may result in faster hepatic clearance compared to the target compound’s propyl chain, based on cytochrome P450 interactions with alkyl substituents .
- ’s Derivative : The ethoxycarbonyl and methoxyphenyl groups could promote hydrogen bonding with polar residues in targets like kinases or phosphatases, but the lack of a sulfonamide group might reduce selectivity for sulfonamide-sensitive enzymes .
Biological Activity
The compound 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a thienopyridine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound is characterized by a thieno[2,3-c]pyridine core substituted with a dimethylsulfamoyl group and a benzamide moiety. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that thienopyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess notable antibacterial and antimycobacterial activities against various strains such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for these compounds was determined, highlighting their potential as antimicrobial agents.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4c | 16 | Antibacterial |
| 4e | 8 | Antibacterial |
| 5g | 4 | Antimycobacterial |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE). Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that the compound may bind effectively to the active site of AChE, potentially enhancing its therapeutic profile .
The proposed mechanism of action for compounds in this class involves the inhibition of enzymatic activity by binding to the active sites of target enzymes. This binding prevents substrate access and reduces enzyme activity, leading to increased levels of neurotransmitters such as acetylcholine in synaptic clefts.
Case Studies
- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested for their antimicrobial properties. Among them, compounds with specific substitutions at the thienopyridine ring demonstrated enhanced activity against resistant bacterial strains .
- Neuroprotective Effects : Another study explored the neuroprotective effects of thienopyridine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .
Q & A
Q. How can the compound’s synthetic yield be scaled without compromising purity?
- Methodological Answer :
- Flow chemistry : Optimize reaction parameters (residence time, temperature) in continuous flow reactors.
- Catalyst screening : Test Pd/C or immobilized enzymes for key steps (e.g., amide couplings).
- DoE (Design of Experiments) : Apply factorial designs to identify critical factors (e.g., solvent polarity, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
